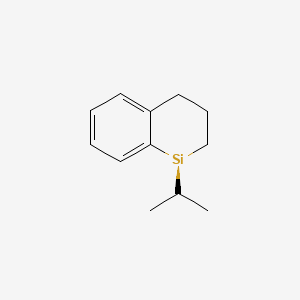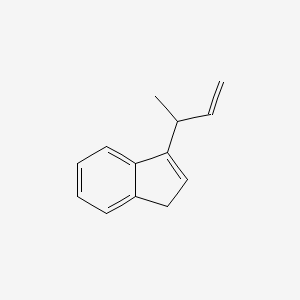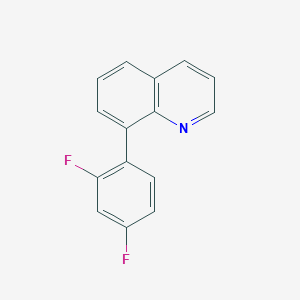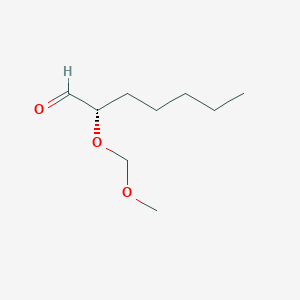![molecular formula C16H16N4O4 B14187147 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 921612-05-7](/img/structure/B14187147.png)
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its unique structure, which includes a hydroxypropyl group, a nitrophenyl group, and a hydrazinylidene group
Vorbereitungsmethoden
The synthesis of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation reaction between an aldehyde and a primary amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Biology: It is investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties. Studies focus on its mechanism of action and efficacy in treating various diseases.
Industry: The compound is used in the development of sensors and materials with specific optical and electrochemical properties. Its unique structure allows for the design of advanced materials for industrial applications.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s hydrazinylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its nitrophenyl group can participate in redox reactions, affecting cellular processes. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include other Schiff bases with varying substituents. These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. Some examples of similar compounds are:
- 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(2-Hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
921612-05-7 |
|---|---|
Molekularformel |
C16H16N4O4 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
2-(2-hydroxypropyliminomethyl)-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H16N4O4/c1-11(21)9-17-10-12-8-14(4-7-16(12)22)19-18-13-2-5-15(6-3-13)20(23)24/h2-8,10-11,21-22H,9H2,1H3 |
InChI-Schlüssel |
CBJWOPXFKSIHAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)



![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

